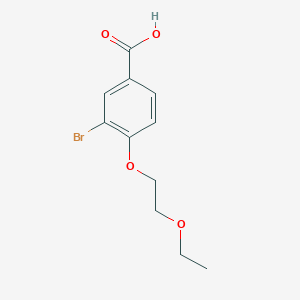
1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide is a chemical compound with the molecular formula C6H9N2OS·HBr. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide typically involves the reaction of 2-amino-5-methylthiazole with ethanone in the presence of a hydrobromic acid catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiazolidines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.
Scientific Research Applications
1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride
- 1-(2-Methylthiazol-5-yl)ethanone
Uniqueness
1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications.
Properties
Molecular Formula |
C6H9BrN2OS |
|---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C6H8N2OS.BrH/c1-3(9)5-4(2)10-6(7)8-5;/h1-2H3,(H2,7,8);1H |
InChI Key |
YEAQVXSNZJAADL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=O)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)







![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)



